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Cat. No.: B1666618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Adenosine 5'-

diphosphate, β-thio (ADPS), a key research tool, and purinergic receptors, specifically focusing

on the P2Y subtype. This document outlines the binding affinities, functional effects, and

downstream signaling pathways associated with ADPS activity. Detailed experimental protocols

and structured data tables are provided to facilitate research and development in the field of

purinergic signaling.

Overview of ADPS and Purinergic Receptors
Purinergic receptors are a family of cell surface receptors that are activated by extracellular

nucleotides such as ATP and ADP. They are broadly classified into two families: P1 receptors,

which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. The

P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic P2Y

receptors.

ADPS is a stable analog of ADP that has been instrumental in the characterization of P2Y

receptors. Its resistance to degradation by ectonucleotidases makes it a valuable tool for in

vitro and in vivo studies. This guide will focus on the interaction of ADPS with the P2Y1,

P2Y12, and P2Y13 receptor subtypes, for which it shows significant activity.

Quantitative Data: Binding Affinities and Potencies
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The interaction of ADPS with various P2Y receptors has been quantified through various

assays. The following tables summarize the key binding affinity (Ki), half-maximal inhibitory

concentration (IC50), and half-maximal effective concentration (EC50) values for ADPS and

related compounds.

Compoun
d

Receptor
Subtype

Assay
Type

Species
Cell
Type/Tiss
ue

Ki (nM)
Referenc
e

ADPS P2Y1

Radioligan

d Binding

([3H]MRS2

500)

Human

Sf9 cell

membrane

s

318

MRS2179 P2Y1

Radioligan

d Binding

([3H]A3P5

P)

Turkey

Erythrocyte

membrane

s

100

MRS2500 P2Y1
Radioligan

d Binding
Human - 0.73

Table 1: Binding Affinities (Ki) of ADPS and Related Compounds at the P2Y1 Receptor.

Compoun
d

Receptor
Subtype

Assay
Type

Species
Cell
Type/Tiss
ue

IC50 (nM)
Referenc
e

ADPS P2Y1

Calcium

Mobilizatio

n

Human

1321N1-

hP2Y1

cells

560

ADPS P2Y12

Adenylyl

Cyclase

Inhibition

Human

CHO-

hP2Y12

cells

~100-1000

Table 2: Functional Inhibitory Concentrations (IC50) of ADPS.
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Compoun
d

Receptor
Subtype

Assay
Type

Species
Cell
Type/Tiss
ue

EC50
(nM)

Referenc
e

ADPS

P2Y12

(partial

agonist)

Platelet

Aggregatio

n

Human Platelets >1000

ADPS P2Y13

Not well

characteriz

ed

- - -

Table 3: Functional Agonist Concentrations (EC50) of ADPS.

Signaling Pathways
ADPS elicits its effects by modulating the signaling cascades downstream of P2Y receptors.

The primary signaling pathway for the P2Y1 receptor involves its coupling to the Gq alpha

subunit of heterotrimeric G proteins.

P2Y1 Receptor Signaling
Upon binding of an agonist, the P2Y1 receptor activates Gq, which in turn stimulates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. ADPS acts

as an antagonist at this receptor, blocking this cascade.
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Caption: P2Y1 receptor signaling pathway antagonism by ADPS.

P2Y12 and P2Y13 Receptor Signaling
The P2Y12 and P2Y13 receptors are coupled to the Gi alpha subunit, which inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. ADPS acts as a partial

agonist at the P2Y12 receptor, meaning it can weakly activate this pathway. Its effects on

P2Y13 are less well-defined.
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Caption: P2Y12 receptor signaling and partial agonism by ADPS.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

interaction of ADPS with purinergic receptors.

Radioligand Binding Assay for P2Y1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the P2Y1

receptor.

Materials:

Membranes from Sf9 cells expressing the human P2Y1 receptor.

[3H]MRS2500 (radioligand).

Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl, 5 mM KCl.
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Test compound (e.g., ADPS).

Glass fiber filters.

Scintillation fluid.

Procedure:

Incubate the cell membranes (20-40 µg of protein) with the radioligand [3H]MRS2500 (0.5-10

nM) in the binding buffer.

Add varying concentrations of the test compound (ADPS).

Incubate for 60 minutes at 25°C.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters three times with ice-cold binding buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a known P2Y1

antagonist (e.g., 10 µM MRS2500).

Calculate the Ki value using the Cheng-Prusoff equation.
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Caption: Workflow for a P2Y1 radioligand binding assay.

Intracellular Calcium Mobilization Assay
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This functional assay measures the ability of a compound to act as an agonist or antagonist at

Gq-coupled receptors like P2Y1.

Materials:

1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor.

Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dye).

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Test compound (ADPS) and a known P2Y1 agonist (e.g., ADP or 2MeSADP).

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

Plate the 1321N1-hP2Y1 cells in a 96-well plate and grow to confluence.

Load the cells with Fluo-4 AM (2 µM) for 60 minutes at 37°C.

Wash the cells with HBSS to remove excess dye.

To test for antagonist activity, pre-incubate the cells with varying concentrations of ADPS for

15-30 minutes.

Add a fixed concentration of the P2Y1 agonist (e.g., 100 nM 2MeSADP).

Measure the change in fluorescence intensity over time using a FLIPR.

The increase in fluorescence corresponds to an increase in intracellular calcium.

Calculate the IC50 value for ADPS by plotting the inhibition of the agonist-induced calcium

response against the concentration of ADPS.
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Caption: Workflow for an intracellular calcium mobilization assay.
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Conclusion
ADPS is a critical pharmacological tool for the study of purinergic receptors. It acts as a potent

and selective antagonist of the P2Y1 receptor and a partial agonist of the P2Y12 receptor. The

detailed protocols and compiled quantitative data in this guide serve as a valuable resource for

researchers investigating the physiological and pathophysiological roles of these receptors and

for the development of novel therapeutics targeting the purinergic signaling system. Further

research is warranted to fully elucidate the activity of ADPS at the P2Y13 receptor and to

develop more subtype-selective ligands.

To cite this document: BenchChem. [The Interaction of α,β-Methylene-ADP (ADPS) with
Purinergic Receptors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666618#adps-interaction-with-purinergic-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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